molecular formula C8H11N3OS B8708659 2-(4-Aminophenylthio)acetohydrazide

2-(4-Aminophenylthio)acetohydrazide

Cat. No.: B8708659
M. Wt: 197.26 g/mol
InChI Key: QXKZDYJOMWAAON-UHFFFAOYSA-N
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Description

2-(4-Aminophenylthio)acetohydrazide is a hydrazide derivative characterized by an acetohydrazide core (-NH-NH-C(O)-CH₂-) linked to a 4-aminophenylthio group. Acetohydrazides are typically synthesized via hydrazinolysis of ethyl ester precursors using hydrazine hydrate . For example, 2-(4-bromophenoxy)acetohydrazide was prepared by reacting ethyl 2-(4-bromophenoxy)acetate with hydrazine hydrate .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

2-(4-aminophenyl)sulfanylacetohydrazide

InChI

InChI=1S/C8H11N3OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,9-10H2,(H,11,12)

InChI Key

QXKZDYJOMWAAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Anticancer Activity
  • Triazole-Thio Derivatives: N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated potent cytotoxicity against melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells.
  • Benzothiazole Derivatives :
    2-((5-Substitutedbenzothiazol-2-yl)thio)-N′-(4-substitutedbenzylidene)acetohydrazides showed selective cytotoxicity against glioma (C6) and colorectal (HT-29) cancer cells. Substituents like fluorine and methoxy enhanced activity .
Antimicrobial Activity
  • Oxadiazole Cyclization: Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into 1,3,4-oxadiazole (compound 3) improved antimicrobial efficacy, with MIC values of 30.2–43.2 μg/cm³ .
  • Benzimidazole-Triazole Hybrids :
    2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)acetohydrazides exhibited broad-spectrum antibacterial and antifungal activity, outperforming reference drugs like ciprofloxacin in some cases .
Central Nervous System (CNS) Activity
  • Anticonvulsant Benzimidazoles: 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (e.g., compounds 25g and 25j) surpassed phenytoin and ethosuximide in anticonvulsant efficacy, likely due to enhanced blood-brain barrier penetration from the phenoxymethyl group .
  • Antidepressant Triazoles :
    N′-Arylidene-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazides, particularly compound 4l with a bromo substituent, showed significant antidepressant effects in murine models .
Enzyme Inhibition
  • Anticholinesterase Activity :
    N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazides displayed weak acetylcholinesterase (AChE) inhibition. Only the para-hydroxy derivative (compound 206) showed moderate activity (IC₅₀ = 29.5 mM), underscoring the importance of substituent positioning .

Structure-Activity Relationships (SAR)

  • Electron-Donating/Withdrawing Groups: Methoxy (-OCH₃) and nitro (-NO₂) groups in arylidene moieties enhanced anticancer and antimicrobial activities .
  • Halogen Substituents :
    Bromo and chloro atoms improved CNS activity (e.g., anticonvulsant and antidepressant effects) by increasing lipophilicity .
  • Heterocyclic Appendages :
    Triazole, benzothiazole, and benzimidazole rings conferred target selectivity. For example, benzothiazole-thio derivatives preferentially inhibited glioma cells .

Pharmacokinetic and Selectivity Profiles

  • Selectivity: Triazole-thio derivatives showed higher cytotoxicity against melanoma (IGR39) than breast or pancreatic cells . Benzimidazole hybrids demonstrated selectivity for bacterial over mammalian cells .

Comparative Data Table

Compound Class/Modification Key Substituents Biological Activity Potency/Findings Reference
Triazole-Thio-Benzylidene 4-(Dimethylamino)benzylidene Anticancer/Antimetastatic IC₅₀: 10–25 µM (IGR39); migration inhibition
Benzimidazole-Phenoxymethyl Phenoxymethyl, halogen (Cl, Br) Anticonvulsant ED₅₀: 25–30 mg/kg (vs. 45 mg/kg phenytoin)
Oxadiazole-Pyridine 1,3,4-Oxadiazole Antimicrobial MIC: 30.2–43.2 µg/cm³
Benzothiazole-Thio-Arylidene 4-Fluorobenzylidene Anticancer IC₅₀: 12 µM (C6 glioma)
Piperazinyl-Nitrobenzylidene 4-Nitrophenylpiperazine, hydroxy AChE Inhibition IC₅₀: 29.5 mM (compound 206)

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